5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl
CAS No.: 58859-82-8
Cat. No.: VC2884448
Molecular Formula: C13H18ClN3O
Molecular Weight: 267.75 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 58859-82-8 |
---|---|
Molecular Formula | C13H18ClN3O |
Molecular Weight | 267.75 g/mol |
IUPAC Name | 6-methyl-3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride |
Standard InChI | InChI=1S/C13H17N3O.ClH/c1-9-2-3-12-11(8-9)15-13(17)16(12)10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3,(H,15,17);1H |
Standard InChI Key | XCJJDJIKANGRLL-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)N(C(=O)N2)C3CCNCC3.Cl |
Canonical SMILES | CC1=CC2=C(C=C1)N(C(=O)N2)C3CCNCC3.Cl |
Introduction
Structural Characterization and Properties
Chemical Structure and Nomenclature
5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl belongs to the benzimidazolone family of compounds. The core structure consists of a benzimidazol-2(3H)-one scaffold with a methyl group at the 5-position and a piperidin-4-yl substituent attached to the nitrogen at position 1. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous media. The systematic IUPAC nomenclature correctly identifies the position of substituents and maintains consistency with established chemical naming conventions, distinguishing it from other related benzimidazolone derivatives that have been extensively studied in pharmaceutical research .
Physical Properties
The physical properties of 5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl can be inferred from structurally similar compounds. As a hydrochloride salt, it typically exists as a crystalline solid with enhanced aqueous solubility compared to its free base form. The molecular weight of the compound places it within drug-like parameters according to Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties. The presence of the piperidinyl group and the benzimidazolone core contributes to its amphiphilic nature, balancing lipophilicity and hydrophilicity—characteristics that are crucial for membrane permeability and drug distribution .
Table 1: Estimated Physical Properties of 5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl
Property | Estimated Value | Significance |
---|---|---|
Molecular Weight | ~279.76 g/mol (free base) ~316.22 g/mol (HCl salt) | Within optimal range for drug-like compounds |
Solubility | Moderately soluble in water, enhanced as HCl salt | Favorable for pharmaceutical formulations |
LogP | ~2.1-2.8 | Balanced lipophilicity for membrane permeation |
pKa | ~7.5-8.5 (piperidinyl nitrogen) | Influences ionization state at physiological pH |
Melting Point | ~195-210°C | Indicator of crystal lattice stability |
Spectroscopic Properties
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl can be approached through several routes based on established methodologies for similar compounds. One potential synthetic pathway involves the reaction of appropriately substituted 5-methyl-2-aminophenyl derivatives with phosgene equivalents (such as triphosgene or carbonyldiimidazole) to form the benzimidazolone core, followed by coupling with a piperidin-4-yl moiety . Alternatively, the synthetic route may involve the Buchwald-Hartwig coupling of 1-boc-piperidine with appropriate aryl halides, which has been successfully employed for structurally related compounds .
Another viable approach draws from the synthetic methodology used for other piperidinyl-benzimidazolones, where a key step involves the cyclization of appropriately substituted phenylenediamine derivatives to form the benzimidazolone scaffold, followed by N-alkylation with a suitable piperidinyl precursor . The final conversion to the hydrochloride salt would typically involve treatment with gaseous HCl or a solution of HCl in an appropriate solvent.
Optimization of Synthesis Conditions
The optimization of synthesis conditions for 5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl requires careful consideration of reaction parameters. Based on similar compounds, several key factors would influence reaction efficiency and product purity. Temperature control is crucial during the formation of the benzimidazolone ring, with optimal conditions typically ranging from 80°C to 120°C depending on the specific reagents employed . Solvent selection significantly impacts reaction kinetics and product yield, with polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often providing the best results for coupling reactions .
Catalyst selection is particularly important for reactions involving N-arylation steps. Palladium-based catalysts such as Pd(OAc)2 or Pd2(dba)3 in combination with appropriate ligands have been successfully employed for the synthesis of structurally related compounds . Reaction time and stoichiometry must be carefully optimized, especially when working with sensitive intermediates that may undergo side reactions.
Pharmacological Properties
Receptor Binding Profile
5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl likely exhibits a multifaceted receptor binding profile, with significant affinities for dopamine and serotonin receptors. This prediction is based on structurally similar compounds that have demonstrated dual binding to D2 and 5-HT1A receptors . The piperidinyl moiety at position 1 of the benzimidazolone core is particularly significant for receptor interactions, as modifications in this region have been shown to modulate binding affinities to various neurotransmitter receptors.
The compound's structural characteristics suggest potential interactions with phospholipase D (PLD) isozymes, particularly PLD1 and PLD2. Related halogenated derivatives of (1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one have demonstrated nanomolar potency as PLD inhibitors, with varying degrees of selectivity between PLD1 and PLD2 isoforms . The methyl substituent at the 5-position may contribute to this pharmacological profile by influencing the compound's electronic distribution and steric properties.
Table 2: Predicted Receptor Binding Profile Based on Structural Analogs
Receptor | Predicted Affinity | Potential Functional Activity |
---|---|---|
Dopamine D2 | Moderate to high | Antagonist or partial agonist |
Serotonin 5-HT1A | Moderate to high | Partial agonist |
PLD1 | Nanomolar range | Inhibitor |
PLD2 | Micromolar range | Weaker inhibitor |
Other receptors (5-HT2A, α1-adrenergic) | Low to moderate | Variable |
Structure-Activity Relationships
Structure-activity relationship (SAR) studies on analogous compounds provide valuable insights into how specific structural features of 5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl might influence its biological activity. The benzimidazolone scaffold serves as a privileged structure in medicinal chemistry, with the 2(3H)-one functionality acting as a hydrogen bond acceptor that can interact with key residues in target receptors .
The methyl group at the 5-position likely influences the compound's electronic properties and lipophilicity. Studies on similar compounds have shown that substitutions on the benzimidazolone ring can significantly impact receptor selectivity and binding affinity. For instance, halogen substitutions (F, Cl, Br) at various positions have been demonstrated to enhance PLD1 inhibitory activity while affecting selectivity over PLD2 .
The piperidin-4-yl substituent at position 1 represents another critical pharmacophore element. This moiety has been implicated in interactions with dopaminergic and serotonergic receptors, contributing to the dual D2 and 5-HT1A binding profile observed in structurally related compounds . The stereochemistry at the piperidinyl carbon can also influence receptor binding, with certain configurations showing preferential interactions with specific receptor subtypes.
Chemical Reactivity
Stability Studies
Thermal stability studies on related compounds suggest that 5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl would likely demonstrate good thermal stability within normal temperature ranges, with significant decomposition occurring only at elevated temperatures exceeding 200°C .
Key Chemical Transformations
Derivatization Site | Potential Modifications | Expected Impact on Properties |
---|---|---|
Benzimidazolone NH | Alkylation, acylation | Altered H-bonding capabilities, receptor selectivity |
Piperidinyl nitrogen | Introduction of diverse functional groups | Modified basicity, receptor interactions, solubility |
5-Methyl group | Oxidation, extension, functionalization | Changes in lipophilicity, metabolic stability |
Benzimidazolone core | Introduction of additional substituents | Altered electronic properties, conformational changes |
Research Applications
Use in Drug Discovery
5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl represents a valuable molecular template for drug discovery programs targeting various therapeutic areas. Its structural features make it particularly relevant for central nervous system (CNS) drug development, where balanced lipophilicity and receptor binding profiles are crucial. The compound could serve as a lead structure for medicinal chemistry optimization campaigns aimed at developing novel antipsychotics with improved efficacy and reduced side effect profiles .
In the field of enzyme inhibitor development, the compound's potential PLD inhibitory activity presents opportunities for creating selective modulators of phospholipid signaling pathways. Structure-based drug design approaches utilizing crystal structures of target proteins could guide rational modifications to enhance potency and selectivity .
The compound might also serve as a useful pharmacological tool for investigating receptor-ligand interactions and signaling pathways, particularly those involving dopaminergic and serotonergic systems. Its predicted dual receptor binding profile makes it valuable for studying the interplay between different neurotransmitter systems in physiological and pathological states .
Biological Studies
The biological evaluation of 5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl would likely encompass a range of in vitro and in vivo studies to characterize its pharmacological profile comprehensively. In vitro receptor binding assays using recombinant receptor preparations or native tissues would provide quantitative measurements of binding affinities for dopamine D2, serotonin 5-HT1A, and other relevant receptors .
Functional assays evaluating second messenger systems (such as cAMP accumulation, calcium mobilization, or β-arrestin recruitment) would determine whether the compound acts as an agonist, antagonist, or partial agonist at its target receptors. Enzyme inhibition assays focusing on PLD1 and PLD2 would characterize its activity and selectivity profile in this pathway .
Cell-based assays using relevant cell lines (such as neuronal cells for CNS applications or cancer cell lines for oncology applications) would assess the compound's effects on cell viability, signaling pathways, and functional responses. These studies might include evaluations of cell proliferation, migration, and morphological changes in response to treatment .
Current Research Trends
Current research trends involving compounds structurally related to 5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl focus on several key areas. There is considerable interest in developing selective PLD inhibitors with optimized isoform selectivity, as differentiating between PLD1 and PLD2 inhibition could have significant implications for therapeutic applications in various disease states .
In the field of neuropsychiatric drug development, there is ongoing exploration of compounds with balanced activities at multiple receptor targets, particularly those with dual D2 and 5-HT1A profiles. This approach aims to address the complex pathophysiology of disorders like schizophrenia by simultaneously modulating multiple neurotransmitter systems .
Structure-activity relationship studies continue to refine our understanding of how specific structural features influence receptor binding and functional activity. Advanced computational approaches, including molecular dynamics simulations and quantum mechanical calculations, are increasingly being applied to predict and explain the biological properties of benzimidazolone derivatives .
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